Pirisudanol dimaleate

Cognitive Impairment Geriatric Psychiatry Placebo-Controlled Trial

Pirisudanol dimaleate (MW 572.5 g/mol) is a distinct nootropic prodrug that undergoes complete hydrolysis in vivo, delivering pyridoxine (vitamin B6) and deanol (DMAE) moieties. Unlike analogs excreted unchanged (e.g., piracetam), this validated reference compound is ideal for pharmacokinetic studies on prodrug activation, cognitive decline research, and multi-target mechanistic assays.

Molecular Formula C24H32N2O14
Molecular Weight 572.5 g/mol
CAS No. 53659-00-0
Cat. No. B1241568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirisudanol dimaleate
CAS53659-00-0
Synonymspyrisuccideanol
pyrisuccideanol dimaleate
pyrisuccideanol monomaleate
Stivane
Molecular FormulaC24H32N2O14
Molecular Weight572.5 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=C1O)CO)COC(=O)CCC(=O)OCCN(C)C.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C16H24N2O6.2C4H4O4/c1-11-16(22)13(9-19)12(8-17-11)10-24-15(21)5-4-14(20)23-7-6-18(2)3;2*5-3(6)1-2-4(7)8/h8,19,22H,4-7,9-10H2,1-3H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1-
InChIKeyWZHVXKLMTKXNLE-SPIKMXEPSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pirisudanol Dimaleate: An Evidence-Based Guide for Procurement and Research Sourcing


Pirisudanol dimaleate (CAS 53659-00-0), also known as pyrisuccideanol, is a nootropic and psychostimulant agent belonging to the ATC class N06BX08 [1]. It is a succinic acid ester of pyridoxine (a vitamin B6 form) and deanol (DMAE) [2]. Clinically, it has been investigated in randomized, placebo-controlled trials for senile cognitive decline and mild-to-moderate depression, demonstrating statistically significant improvements on standardized psychometric assessments [3][4]. The dimaleate salt form offers a specific molecular weight of 572.5 g/mol, a critical parameter for accurate formulation and analytical quantification [5].

Why Substituting Pirisudanol Dimaleate with Alternative Nootropics Is Not Scientifically Justified


Direct interchange of pirisudanol dimaleate with other ATC N06BX-class nootropics (e.g., piracetam, pyritinol, meclofenoxate) lacks clinical and analytical validation. Pirisudanol dimaleate possesses a unique prodrug design, delivering pyridoxine and deanol moieties via a succinate ester bridge [1]. This specific molecular architecture dictates its distinct metabolic fate: it is completely hydrolyzed in vivo to release its active components, and importantly, no unchanged drug is detectable in urine [2]. In contrast, analogs like piracetam are excreted largely unchanged, and others like meclofenoxate have different hydrolytic profiles [3]. Critically, the clinical efficacy evidence base for pirisudanol dimaleate is specific to its own placebo-controlled trials in defined populations (senile brain degeneration, late-life depression) [4][5]; extrapolation of these outcomes to other nootropics is unsupported by any direct head-to-head comparative data.

Quantitative Evidence Guide: Pirisudanol Dimaleate vs. Comparator Standards


Evidence Item 1: Placebo-Controlled Efficacy in Senile Cognitive Decline

In a randomized, double-blind, placebo-controlled trial of 90 patients with mild-to-moderate senile brain degeneration (DSM-IIIR criteria), 60 patients receiving pirisudanol dimaleate (900 mg/day for 90 days) showed a statistically significant improvement on Blessed's Dementia Scale, the number repetition test, Rey's test, and Toulouse-Pieron's test compared to 30 placebo-treated patients [1]. This trial provides direct, quantitative evidence for efficacy versus placebo, which is the most appropriate baseline comparator in the absence of published head-to-head trials against active nootropics.

Cognitive Impairment Geriatric Psychiatry Placebo-Controlled Trial

Evidence Item 2: Placebo-Controlled Efficacy in Mild-to-Moderate Depression

A randomized, double-blind, placebo-controlled study across 16 general practices involving 100 patients aged 55+ years with mild-to-moderate depression evaluated the therapeutic efficacy of pyrisuccideanol maleate (Nadex) against placebo [1]. The study provides a second, independent clinical dataset confirming efficacy in a distinct neuropsychiatric indication. This evidence is specific to pirisudanol and cannot be assumed for other nootropics without similar trials.

Depression Geriatric Psychiatry Randomized Controlled Trial

Evidence Item 3: Distinct Molecular Prodrug Design vs. Simple Choline Donors

Pirisudanol dimaleate is a prodrug that undergoes complete in vivo hydrolysis, with renal excretion studies detecting only degradation products, not the intact parent compound [1]. This contrasts with piracetam, which is excreted largely unchanged [2], and citicoline, which follows a different metabolic pathway to phosphatidylcholine [3]. The dimaleate salt form (MW 572.5 g/mol) provides a specific stoichiometric ratio that influences solubility and formulation behavior, a parameter not interchangeable with the free base (MW 340.37 g/mol) or other salt forms [4].

Pharmacokinetics Prodrug Design Mechanism of Action

Evidence Item 4: Favorable Tolerability Profile in Clinical Trials

In the Modena (1992) trial, both pirisudanol dimaleate and placebo treatments were found to be 'optimal when assessed in terms of collateral effects and in relation to their effect on the main biohumoral parameters' [1]. This suggests a tolerability profile comparable to placebo in a 90-day trial. While not a direct comparison to other nootropics, this data provides a safety benchmark that is often lacking for older nootropic agents like meclofenoxate, which has been associated with more significant side effects [2].

Safety Tolerability Adverse Events

Best-Fit Research and Industrial Application Scenarios for Pirisudanol Dimaleate


Scenario 1: Reference Compound for Cognitive Aging Studies

Pirisudanol dimaleate is suitable as a positive control or reference compound in preclinical or clinical studies investigating interventions for mild-to-moderate cognitive impairment in aging populations. Its efficacy in a 90-day, 900 mg/day regimen against placebo in senile brain degeneration [1] provides a validated benchmark for comparing novel compounds. Researchers can leverage this existing dataset to power new studies or establish non-inferiority margins.

Scenario 2: Analytical Reference Standard for Prodrug Metabolism Studies

The unique metabolic fate of pirisudanol dimaleate—complete hydrolysis with no unchanged drug excreted [1]—makes it an excellent model compound for studying prodrug activation, hydrolysis kinetics, and the analytical challenges of detecting metabolites versus parent compounds. Its dimaleate salt form (MW 572.5 g/mol) also serves as a calibration standard for mass spectrometry and chromatographic method development, given the detailed analytical characterization published by Gielsdorf and Klug [2].

Scenario 3: Investigational Tool for Dual-Pathway Nootropic Mechanisms

As a prodrug delivering both pyridoxine (vitamin B6) and deanol (DMAE) moieties, pirisudanol dimaleate offers a tool for dissecting the contributions of cholinergic and monoaminergic pathways to cognitive enhancement [1]. This contrasts with single-mechanism nootropics like piracetam (GABA-mimetic) or citicoline (phospholipid precursor). Researchers investigating multi-target nootropic strategies can use pirisudanol dimaleate to explore synergistic effects of combined vitamin B6 and DMAE delivery.

Scenario 4: Clinical Trial Design in Geriatric Depression

The positive outcome in a randomized, placebo-controlled trial of mild-to-moderate depression in older adults [1] positions pirisudanol dimaleate as a relevant investigational agent for studies targeting late-life depression with or without cognitive comorbidity. The 1981 trial design (100 patients, general practice setting) provides a pragmatic framework for real-world effectiveness studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirisudanol dimaleate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.